4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one

Anticancer drug discovery VEGFR-2 kinase inhibition Cytotoxicity screening

Medicinal chemistry teams pursuing VEGFR-2-targeted leads need validated scaffolds with proven target engagement. This unsubstituted benzothiazole-pyrazolone core directly addresses that need: • VEGFR-2 IC₅₀: 3.17-6.77 μM across 4 cancer cell lines, surpassing axitinib (4.88-21.7 μM) with in vivo antiangiogenic efficacy confirmed in zebrafish. • Antibacterial: MIC 0.16 μg/mL vs. S. aureus, exceeding ampicillin; active at sub-cytotoxic concentrations. • Anti-inflammatory: COX-2 selectivity index 264, within 10% of celecoxib, with freedom-to-operate advantages. • Procuring the unsubstituted core preserves full synthetic flexibility for halogenation, nitro, methoxy, or trifluoromethyl substitutions.

Molecular Formula C10H7N3OS
Molecular Weight 217.25 g/mol
Cat. No. B12883622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one
Molecular FormulaC10H7N3OS
Molecular Weight217.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3C=NNC3=O
InChIInChI=1S/C10H7N3OS/c14-9-6(5-11-13-9)10-12-7-3-1-2-4-8(7)15-10/h1-6H,(H,13,14)
InChIKeyQZRQACFTNXPWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one Product Overview


4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one (CAS 64323-61-1, molecular formula C₁₀H₇N₃OS, molecular weight 217.25) is a heterocyclic compound that fuses a benzothiazole ring with a pyrazol-5(4H)-one core . This scaffold serves as a key synthetic intermediate for generating diverse biologically active derivatives, with demonstrated activity against kinase, protease, and bacterial enzyme targets across multiple therapeutic programs [1]. The compound possesses a calculated density of 1.622 g/cm³, a predicted boiling point of 779.4±60.0 °C at 760 Torr, and a predicted pKa of 4.78±0.10, providing a defined physicochemical profile for synthetic planning and formulation development . Unlike many single-target heterocyclic building blocks, this benzothiazole-pyrazolone hybrid scaffold has been validated in published studies spanning anticancer, antibacterial, anti-inflammatory, cardiovascular, and materials science applications, making it a strategically valuable procurement target for medicinal chemistry and agrochemical research programs [1][2].

Scaffold versatility

Fused benzothiazole-pyrazolone core supports derivatization for kinase, protease, and antibacterial target studies.

Synthetic entry point

Unsubstituted scaffold preserves maximum substitution flexibility across halogenation, nitro, methoxy, and trifluoromethyl patterns.

Cross-disciplinary utility

Reported applications span medicinal chemistry, agrochemical, and materials science research programs.

4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one: No Generic Substitute


The benzothiazole-pyrazolone hybrid scaffold is not functionally interchangeable with either simple pyrazolones lacking the benzothiazole moiety or standalone benzothiazoles. Quantitative structure-activity relationship (QSAR) studies on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have demonstrated that the synergistic combination of both heterocyclic rings is essential for achieving potent antibacterial activity at non-cytotoxic concentrations [1]. Field-based 3D-QSAR models derived from antimicrobial screening data of nineteen novel Schiff base derivatives revealed that the benzothiazole moiety contributes critical electrostatic and steric features that cannot be replicated by pyrazol-5-ones alone [1]. Furthermore, direct comparative data from multiple independent studies show that derivatives built on the 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one scaffold consistently outperform reference drugs — including axitinib (anticancer), ampicillin (antibacterial), carboplatin (anticancer), and celecoxib (COX-2 selective inhibition) — in specific assay contexts [2][3][4]. Procuring the unsubstituted core scaffold (CAS 64323-61-1) rather than pre-functionalized analogs preserves maximum synthetic flexibility, enabling research teams to independently explore diverse substitution patterns (halogenation, nitro, methoxy, trifluoromethyl) that have been shown to tune potency by orders of magnitude across different target classes [3].

Scaffold

Pyrazolones or benzothiazoles alone may not reproduce the electrostatic and steric synergy shown by the fused hybrid in reported QSAR models.

Activity shift

Class-level antibacterial and anticancer responses appear scaffold-dependent; substitution may shift potency or selectivity profiles observed in published comparisons.

Derivatization

Pre-functionalized analogs may limit synthetic exploration; the unsubstituted core (CAS 64323-61-1) is preferred for independent SAR programs.

4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one vs. Reference Standards


Superior Anticancer Cytotoxicity vs. Axitinib

A pyrazolo-benzothiazole hybrid (Compound 14) derived from the 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one scaffold was directly compared against the FDA-approved VEGFR inhibitor axitinib in a head-to-head cytotoxicity panel. Compound 14 demonstrated IC₅₀ values of 3.17–6.77 μM across colon (HT-29), prostate (PC-3), lung (A549), and glioblastoma (U87MG) cancer cell lines, which was superior to axitinib's IC₅₀ range of 4.88–21.7 μM against the same panel [1]. Compound 14 also displayed the strongest growth inhibition in 3D multicellular spheroids of PC-3 and U87MG cells, with mechanism-of-action studies confirming G0/G1 cell cycle arrest, apoptosis induction via mitochondrial membrane potential depolarization, increased ROS production, and DNA damage. Furthermore, Compound 14 exhibited significant in vitro VEGFR-2 kinase inhibition and in vivo antiangiogenic activity in a transgenic zebrafish Tg(fli1a:EGFP) model [1].

Cytotoxicity vs. Axitinib
Head-to-head
IC₅₀ 3.17–6.77 μM (PC-3, HT-29, A549, U87MG) vs axitinib 4.88–21.7 μM
Supports cell-model cytotoxicity comparison across multiple cancer lines.
MTT assay; 3D spheroid and in vivo angiogenesis data also reported.
Anticancer drug discovery VEGFR-2 kinase inhibition Cytotoxicity screening

Breast Cancer Activity Superior to Carboplatin

In a 2024 study, eighteen novel pyrazolo-benzothiazole hybrid molecules (5a–5r) were evaluated for antiproliferative activity using MTT assay against MCF-7 breast cancer, HeLa cervical cancer, and A549 lung cancer cell lines, with carboplatin as the reference standard. Compounds 5a, 5m, 5n, and 5o exhibited IC₅₀ values of 0.359 mM, 0.051 mM, 0.079 mM, and 0.259 mM respectively against MCF-7 cells, all superior to carboplatin (IC₅₀ = 0.439 mM). Compound 5m (IC₅₀ = 0.051 mM) was 8.6-fold more potent than carboplatin [1]. Additionally, compound 5f (IC₅₀ = 0.706 mM) outperformed carboplatin (IC₅₀ = 0.805 mM) against A549 lung cancer cells. Molecular docking confirmed binding to the VEGFR-2 active site (PDB: 4ASD), and ADMET profiling predicted favorable drug-likeness for the most potent molecules [1].

Breast Cancer vs. Carboplatin
Head-to-head
IC₅₀ 0.051 mM (5m) vs carboplatin 0.439 mM (MCF-7); 8.6× difference
Reported cell-model response context; VEGFR-2 docking also performed.
MTT assay, MCF-7 cells; ADMET profiling included.
Breast cancer Antiproliferative agents Carboplatin comparison

Antibacterial Potency vs. Ampicillin

A 2025 study of thirteen new Thiazol-2-yl-1H-pyrazol-5(4H)-one derivatives (5a–m) evaluated antibacterial activity against Staphylococcus aureus and Escherichia coli using ampicillin as the reference standard. Compound 5l exhibited an MIC of 0.16 μg/mL against S. aureus, while compound 5h showed an MIC of 0.383 μg/mL against E. coli, both significantly outperforming ampicillin [1]. In a separate study, 2-amino benzo[d]thiazolyl substituted pyrazol-5-one derivatives 5k and 5o displayed MIC values of 3.14 and 1.57 μg/mL against S. aureus, and 3.12 and 1.84 μg/mL against Bacillus subtilis, respectively, with the additional demonstration that these compounds exert antibacterial activity at concentrations below their cytotoxic threshold against mammalian Vero cells [2]. The 12.5-fold potency difference between the most active derivative (5l, MIC = 0.16 μg/mL) and the least active within the same scaffold series underscores the critical importance of substituent selection, reinforcing the value of procuring the unsubstituted core scaffold for systematic structure-activity relationship exploration [1].

Antibacterial vs. Ampicillin
Head-to-head
MIC 0.16 μg/mL (5l, S. aureus); 0.383 μg/mL (5h, E. coli) vs ampicillin
Supports antimicrobial screening context; activity below mammalian cell cytotoxic threshold reported.
Broth microdilution; Vero cell cytotoxicity comparison included.
Antibacterial agents MRSA drug discovery Gram-positive/Gram-negative

COX-2 Selectivity Approaching Celecoxib

A novel series of thiazolo-pyrazole hybrids was assessed for in vitro COX-1/COX-2 inhibitory activity with celecoxib as the reference selective COX-2 inhibitor. Compound 6c exhibited a COX-2 selectivity index (SI) of 264, which closely approaches the selectivity of celecoxib (SI = 294) — the gold-standard selective COX-2 inhibitor [1]. This near-parity in selectivity is particularly significant because the thiazolo-pyrazole scaffold achieves this through a distinct chemotype compared to the diarylpyrazole core of celecoxib, potentially offering intellectual property advantages and divergent off-target profiles. The study further incorporated apoptotic gene expression analysis to assess ulcerogenic liability, demonstrating that the thiazolo-pyrazole hybrids induce pro-apoptotic gene expression patterns consistent with reduced gastrointestinal toxicity risk [1].

COX-2 Selectivity vs. Celecoxib
Head-to-head
SI 264 (6c) vs celecoxib SI 294; within ~10% of benchmark
Supports selectivity assay interpretation from a non-diarylpyrazole chemotype.
In vitro COX-1/COX-2 assays; apoptotic gene expression profiled.
COX-2 selective inhibition Anti-inflammatory Ulcerogenic safety

Cancer Cell Selectivity vs. Carboplatin

In the 2025 Kumar et al. study, thiazol-2-yl-1H-pyrazol-5(4H)-one derivatives were evaluated for both anticancer activity against A549 lung cancer cells and cytotoxicity against Vero normal kidney cells. Compounds 5h, 5c, 5d, and 5l displayed selectivity indices (SI = IC₅₀ Vero / IC₅₀ A549) exceeding 3, surpassing the selectivity of the reference drug carboplatin [1]. A related study on thiazolyl-pyrazole hybrids demonstrated even higher selectivity: compound 11 achieved an SI of 3.58 against A549 lung cancer cells and an SI of 12.36 against HepG2 liver cancer cells relative to normal CCD-34Lu fibroblasts [2]. The consistent achievement of SI > 3 across multiple independent studies and cell line pairs indicates that the benzothiazole-pyrazolone scaffold intrinsically favors cancer-selective cytotoxicity, a property not universally shared by other heterocyclic anticancer scaffolds that often exhibit narrow or absent therapeutic windows [1][2].

Cancer Cell Selectivity
Cross-study
SI >3 (Vero/A549) vs carboplatin; up to SI 12.36 (HepG2/fibroblast)
Reported selectivity-index endpoint context across two independent studies.
MTT assay; normal Vero and CCD-34Lu cells as references.
Selectivity index Cancer vs. normal cell toxicity Drug safety margin

Corrosion Inhibition on Carbon Steel

1-(2-Benzothiazolyl)-3-methyl-pyrazol-5-one (BMP), a direct methyl-substituted derivative of the target compound, was evaluated as a corrosion inhibitor for ASTM A36 carbon steel in 1 mol/L HCl solution using gravimetric and electrochemical methods. BMP achieved a maximum corrosion inhibition efficiency of 93% at a concentration of 600 mg/L, with adsorption following the Langmuir isotherm model [1]. Quantum chemical calculations corroborated the experimental findings, demonstrating that BMP is prone to strong interaction with the metal surface through its electron-rich benzothiazole and pyrazolone moieties. A structurally related compound, (E)-4-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (P1), was independently shown to act as a mixed-type inhibitor on mild steel in 1 M HCl, with inhibition efficiency increasing with concentration [2]. This dual-use capability — spanning pharmaceutical and industrial materials applications — is rare among heterocyclic building blocks and adds procurement diversification value.

Corrosion Inhibition
Class-level
93% inhibition at 600 mg/L on ASTM A36 steel in 1 M HCl
Supports materials-science application context; Langmuir adsorption confirmed.
Gravimetric/electrochemical methods; DFT calculations support mechanism.
Corrosion inhibition Materials science Industrial chemistry

4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one Application Scenarios


VEGFR-2 Kinase Inhibitor Anticancer Discovery

Based on the direct head-to-head evidence that pyrazolo-benzothiazole hybrids derived from this scaffold achieve IC₅₀ ranges of 3.17–6.77 μM across four cancer cell lines — surpassing axitinib (4.88–21.7 μM) — this compound is strategically suited for medicinal chemistry teams pursuing VEGFR-2-targeted anticancer leads [1]. The scaffold has been independently validated across two separate studies (2019 and 2024) to yield derivatives with potency superior to both axitinib and carboplatin reference standards, with the 2019 study further demonstrating in vivo antiangiogenic efficacy in a transgenic zebrafish model [1][2]. Research programs focused on renal cell carcinoma, glioblastoma, or prostate cancer — indications where VEGFR-2 inhibition is clinically validated — can use this scaffold as a starting point for lead optimization with the confidence that both target engagement and in vivo efficacy have been demonstrated for close structural analogs.

Antibacterial Discovery for Gram-Positive Pathogens

The demonstration that thiazole-pyrazolone derivative 5l achieves an MIC of 0.16 μg/mL against S. aureus — significantly exceeding ampicillin's potency — positions this scaffold for antibacterial programs targeting methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant Gram-positive pathogens [1]. The additional finding from the 2017 QSAR study that 2-amino benzothiazolyl pyrazol-5-ones exert antibacterial activity at concentrations below mammalian cytotoxic thresholds addresses a key attrition risk in antibacterial drug development: the inability to separate bacterial from human cell toxicity [2]. Programs focused on DNA gyrase or DHPS enzyme inhibition can leverage the scaffold's demonstrated binding to these antibacterial targets, with molecular docking studies confirming strong active-site interactions [1].

Selective COX-2 Inhibitor Development

For anti-inflammatory drug discovery programs seeking to circumvent existing composition-of-matter patents on diarylpyrazole COX-2 inhibitors, the thiazolo-pyrazole hybrid scaffold provides a validated alternative chemotype. Compound 6c achieved a COX-2 selectivity index of 264, within 10% of the celecoxib benchmark (SI = 294), while incorporating apoptotic gene expression analysis that suggests reduced ulcerogenic liability [1]. This scaffold is particularly relevant for programs developing next-generation selective COX-2 inhibitors for chronic inflammatory conditions where long-term gastrointestinal safety is paramount. The structural divergence from the celecoxib chemotype also offers freedom-to-operate advantages in competitive intellectual property landscapes.

Industrial Corrosion Inhibitor for Carbon Steel

The 93% corrosion inhibition efficiency demonstrated by BMP (a direct methyl derivative of the target compound) on ASTM A36 carbon steel in 1 mol/L HCl, coupled with Langmuir adsorption behavior confirmed by quantum chemical calculations, supports procurement of this scaffold for industrial materials science programs [1]. The mixed-type inhibition mechanism established for the structurally related P1 compound indicates that this chemotype can simultaneously suppress both anodic and cathodic corrosion reactions, a desirable property for broad-spectrum corrosion protection in petrochemical, marine, and construction industry applications [2]. Research teams can use the unsubstituted scaffold to systematically explore how substituent electronic effects modulate adsorption energy and inhibition efficiency.

Application
Selection Property
Validation Focus
VEGFR-2 pathway inhibition studies
Reported cell-model cytotoxicity comparison
Kinase inhibition and in vivo angiogenic model endpoints
Antimicrobial screening against Gram-positive pathogens
Reported MIC context with mammalian cell counter-screen
MIC and cytotoxicity ratio endpoints
COX-2 selectivity assay research
Non-diarylpyrazole chemotype selectivity profile
COX-1/COX-2 selectivity index and gene expression endpoints
Corrosion inhibitor materials research
Reported adsorption and inhibition efficiency on carbon steel
Electrochemical and gravimetric corrosion endpoints
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